3,3'-Diindolyl Disulphide

Overview

Description

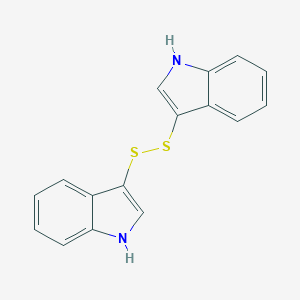

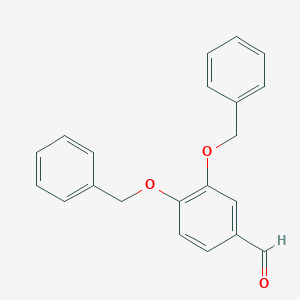

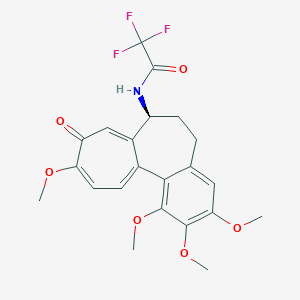

3,3’-Diindolyl Disulphide is a chemical compound with the molecular formula C16H12N2S2 . It contains a total of 35 bonds, including 23 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 1 disulfide .

Synthesis Analysis

The synthesis of 3,3’-Diindolyl Disulphide involves various methods . One efficient protocol has been developed for the aqueous-mediated synthesis of 3,3-di(indolyl)oxindole derivatives via the electrophilic substitution reaction of indoles with various isatins using sulfonic acid-functionalized mesoporous silica nanoparticles (SAMSNs) as a recoverable heterogeneous acid catalyst .Molecular Structure Analysis

The molecular structure of 3,3’-Diindolyl Disulphide includes 2 Pyrrole(s), 1 disulfide(s), 2 nine-membered ring(s), 2 six-membered ring(s), 2 five-membered ring(s), 20 aromatic bond(s), 3 rotatable bond(s), and 20 multiple bond(s) . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 3,3’-Diindolyl Disulphide have been created .Chemical Reactions Analysis

The chemical reactions involving 3,3’-Diindolyl Disulphide are complex and involve various stages . For instance, the synthesis of 3,3-di(indolyl)oxindoles is catalyzed by sulfonic acid-functionalized mesoporous silica nanoparticles (SAMSNs) in aqueous media .Scientific Research Applications

Gastrointestinal Cancer Treatment

Studies have shown that 3,3’-Diindolylmethane (DIM), which is found in cruciferous vegetables like cabbage and broccoli, is effective in the attenuation of gastrointestinal cancers . DIM acts upon several cellular and molecular processes in gastrointestinal cancer cells, including apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress . It also increases the efficacy of other drugs or therapeutic chemicals when used in combinatorial treatment for gastrointestinal cancer .

Intraligand Charge-Transfer Enhancement

A charge-transfer crystalline solid of 3,3’-Diindolyl(3-pyridyl)methane with solvated methanol (PMDI·MeOH) was synthesized and structurally characterized . Upon UV irradiation, the colorless PMDI·MeOH crystal became more intense orange, which could be attributed to the intraligand charge-transfer through the unit cell shrinkage caused by the intermolecular contraction between PMDI and methanol molecules .

Anti-Tumor Action

3,3’-Diindolylmethane (DIM) and indole-3-carbinol (I3C) are heterocyclic and bioactive chemicals found in cruciferous vegetables like broccoli, cauliflower, cabbage, and brussels sprouts . These compounds have been studied for their anti-tumor action, making them potential therapeutic agents for cancer treatment .

Mechanism of Action

Target of Action

3,3’-Diindolyl Disulphide (DIM) is a compound found in cruciferous vegetables such as cabbage and broccoli . It has been shown to be effective in the attenuation of gastrointestinal cancers . The primary targets of DIM are various cellular and molecular processes in gastrointestinal cancer cells .

Mode of Action

DIM interacts with its targets to induce several changes. It acts upon apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress . It also increases the efficacy of other drugs or therapeutic chemicals when used in combinatorial treatment for gastrointestinal cancer .

Biochemical Pathways

DIM affects several biochemical pathways. It is involved in the regulation of apoptosis and anoikis as well as the cell cycle progression and cell proliferation . It also interacts with peroxisome proliferator-activated receptor and PPARγ agonists; SR13668, Akt inhibitor, cyclins regulation, ER-dependent-independent pathways .

Pharmacokinetics

The pharmacokinetics of DIM have been studied, with a focus on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The result of DIM’s action is the attenuation of gastrointestinal cancers . It has been shown to be effective in inducing apoptosis in cancer cells, inhibiting metastasis, and enhancing the efficacy of other therapeutic agents .

Safety and Hazards

properties

IUPAC Name |

3-(1H-indol-3-yldisulfanyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)15(9-17-13)19-20-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBHHSOOWJVMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SSC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395128 | |

| Record name | 3,3'-Diindolyl Disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Diindolyl Disulphide | |

CAS RN |

61830-39-5 | |

| Record name | 3,3'-Diindolyl Disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)

![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)